21-Dehydroxy Desoxymetasone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

21-Dehydroxy Desoxymetasone is a synthetic glucocorticoid, a derivative of dexamethasone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is structurally similar to dexamethasone but lacks two hydroxyl groups, which may alter its pharmacological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of dideoxydexamethasone typically involves the modification of dexamethasone. The process includes selective deoxygenation reactions to remove the hydroxyl groups. Common reagents used in these reactions include reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions.

Industrial Production Methods

Industrial production of dideoxydexamethasone follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s purity and consistency. Techniques such as high-performance liquid chromatography (HPLC) are often employed for this purpose.

化学反応の分析

Types of Reactions

21-Dehydroxy Desoxymetasone undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form ketones or carboxylic acids.

Reduction: Further reduction can lead to the formation of alcohols.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

Pharmacological Profile

Desoximetasone exhibits potent glucocorticoid activity. It has been shown to be effective in reducing inflammation and pruritus in various dermatological conditions. In comparative studies, desoximetasone demonstrated anti-inflammatory activity comparable to dexamethasone but was less potent than fluocinolone .

Clinical Applications

Desoximetasone is primarily used in the treatment of:

- Eczema

- Dermatitis

- Psoriasis

- Other inflammatory skin disorders

Efficacy in Clinical Trials

A review of clinical studies highlighted the effectiveness of desoximetasone compared to other corticosteroids:

- Study Comparison : In a randomized controlled trial (RCT), desoximetasone cream (0.25%) showed significant improvement in the Eczema Area and Severity Index (EASI) compared to mometasone cream (0.1%), with a statistically significant reduction noted on day 21 .

- Patient Tolerance : Long-term use demonstrated a tolerance rate of up to 97.5%, although cases of adrenal suppression were noted with excessive application over extended periods .

Case Studies

Several case studies have documented the therapeutic outcomes associated with desoximetasone:

- Eczema Treatment : A study involving patients with eczema reported that 68.34% showed marked improvement or complete disappearance of lesions after treatment with desoximetasone cream for 2 to 7 days, compared to only 31.67% improvement in the placebo group .

- Long-term Use : A case was documented where a patient developed Cushingoid manifestations after continuous use of desoximetasone for five years, emphasizing the need for careful monitoring during prolonged therapy .

Comparative Analysis with Other Corticosteroids

| Corticosteroid | Potency (Relative) | Common Uses |

|---|---|---|

| Desoximetasone | Moderate | Eczema, dermatitis, psoriasis |

| Dexamethasone | High | Severe inflammation, autoimmune diseases |

| Prednisolone | Moderate | Various inflammatory conditions |

| Hydrocortisone | Low | Mild inflammation |

作用機序

The mechanism of action of dideoxydexamethasone involves binding to glucocorticoid receptors, leading to changes in gene expression. This binding results in the suppression of inflammatory mediators and immune responses. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune regulation.

類似化合物との比較

Similar Compounds

Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive effects.

Prednisolone: Another glucocorticoid with similar properties but different pharmacokinetics.

Hydrocortisone: A naturally occurring glucocorticoid with broader applications.

Uniqueness

21-Dehydroxy Desoxymetasone is unique due to its structural modifications, which may result in different pharmacological properties compared to its parent compound, dexamethasone. These differences can be leveraged to develop new therapeutic agents with potentially improved efficacy and reduced side effects.

生物活性

21-Dehydroxy Desoxymetasone is a synthetic corticosteroid derived from desoxymetasone, characterized by its potent anti-inflammatory and immunosuppressive properties. This compound is primarily utilized in dermatological applications, particularly for treating conditions such as psoriasis and eczema. Its biological activity stems from its interaction with glucocorticoid receptors, influencing various cellular processes.

Target of Action

As a glucocorticoid, this compound primarily targets glucocorticoid receptors located in the cytoplasm of cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene expression related to inflammation and immune responses.

Mode of Action

The specific mechanism by which this compound exerts its anti-inflammatory effects is not fully elucidated. However, it is known to inhibit phospholipase A2, leading to decreased production of inflammatory mediators such as prostaglandins and leukotrienes. This inhibition occurs through the induction of lipocortins, which are proteins that modulate the release of arachidonic acid from membrane phospholipids .

Pharmacokinetics

Following topical application, this compound is absorbed through the skin and enters systemic circulation. Its pharmacokinetic profile resembles that of other corticosteroids, with rapid absorption and elimination. Studies indicate a peak plasma concentration occurring approximately one hour after administration, with a half-life around 2.3 hours .

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity comparable to other corticosteroids. In animal studies, it demonstrated effectiveness in inhibiting granuloma formation and reducing inflammation in various models . The compound's potency has been assessed against standard glucocorticoids like dexamethasone and prednisolone, revealing that while it is effective, it may be less potent than dexamethasone but more effective than hydrocortisone .

Immunosuppressive Properties

In addition to its anti-inflammatory effects, this compound also displays immunosuppressive properties. This is particularly relevant in dermatological treatments where modulation of the immune response can alleviate symptoms associated with autoimmune skin conditions.

The biochemical properties of this compound are closely related to those of desoxymetasone. It interacts with glucocorticoid receptors to influence gene expression, cellular metabolism, and signaling pathways. The compound's structure includes a fluorine atom at the C-9 position and hydroxyl groups at C-11 and C-21, which contribute to its biological activity.

Comparative Efficacy Studies

A network meta-analysis evaluated various topical treatments for eczema, including corticosteroids like this compound. The analysis indicated that potent topical corticosteroids (TCS) generally provided superior outcomes compared to mild treatments. For instance:

| Treatment | Odds Ratio (OR) | Confidence Interval (CI) |

|---|---|---|

| Potent TCS | 8.15 | (4.99, 13.57) |

| Tacrolimus 0.1% | 8.06 | (3.30, 19.67) |

| Ruxolitinib 1.5% | 7.72 | (4.92, 12.10) |

These findings underscore the effectiveness of strong topical corticosteroids in managing inflammatory skin conditions compared to alternative therapies .

Clinical Applications

In clinical settings, this compound has been used effectively for patients with chronic inflammatory skin diseases. A case study involving patients with severe eczema demonstrated significant improvement in symptoms following treatment with this compound. The reduction in erythema and pruritus was notable within weeks of initiating therapy.

特性

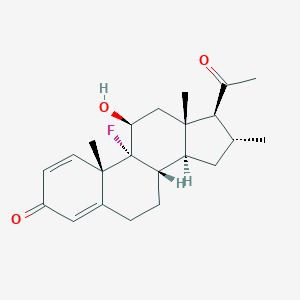

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17S)-17-acetyl-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO3/c1-12-9-17-16-6-5-14-10-15(25)7-8-21(14,4)22(16,23)18(26)11-20(17,3)19(12)13(2)24/h7-8,10,12,16-19,26H,5-6,9,11H2,1-4H3/t12-,16+,17+,18+,19-,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUABADHSGXOHOJ-GAYBOGBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)C)C)O)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)C)C)O)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。